molecular formula C5H4FN3O B13950754 N-(5-fluoropyridin-2-yl)nitrous amide CAS No. 5242-25-1

N-(5-fluoropyridin-2-yl)nitrous amide

Cat. No.: B13950754
CAS No.: 5242-25-1
M. Wt: 141.10 g/mol
InChI Key: CQGGURKVQRISJA-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-2-yl)nitrous amide is a chemical compound of significant interest in pharmaceutical research, particularly in the realm of analytical chemistry and quality control. It is recognized as a nitrosamine impurity . Nitrosamine impurities are a critical focus in drug safety, as they can form during the manufacturing or storage of pharmaceutical products . Regulatory bodies, including the U.S. Food and Drug Administration (FDA), provide stringent guidance on controlling these impurities due to their potential carcinogenic risk . Consequently, this compound serves as an essential Reference Material (RM) for researchers developing and validating analytical methods to detect and quantify trace levels of nitrosamines in Active Pharmaceutical Ingredients (APIs) and final drug products, ensuring compliance with global regulatory standards. The structure of this compound, which includes a fluorine atom on the pyridine ring, is also of interest in modern medicinal chemistry. The incorporation of fluorine into heterocyclic systems, like the pyridine ring in this compound, is a common strategy in drug design. Fluorination can improve a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby enhancing its potential as a therapeutic agent . Researchers utilize compounds like this compound to study the effects of fluorination on chemical reactivity and stability. This compound is for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5242-25-1

Molecular Formula

C5H4FN3O

Molecular Weight

141.10 g/mol

IUPAC Name

N-(5-fluoropyridin-2-yl)nitrous amide

InChI

InChI=1S/C5H4FN3O/c6-4-1-2-5(7-3-4)8-9-10/h1-3H,(H,7,8,10)

InChI Key

CQGGURKVQRISJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)NN=O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on 2-Fluoropyridine Derivatives

A general and effective approach to synthesize N-(5-fluoropyridin-2-yl)nitrous amide involves nucleophilic aromatic substitution (S_NAr) on 2-fluoropyridine derivatives. This method is adapted from procedures used for fluorinated 6-arylaminobenzamides and related compounds:

  • Procedure : The 2-fluoropyridine-5-carboxylic acid or its derivative is dissolved in an aprotic solvent such as tetrahydrofuran under an inert argon atmosphere.
  • Nucleophile Addition : An amine nucleophile, specifically nitrous amide or a precursor that can form the nitrous amide moiety, is added in excess.
  • Base Addition : Lithium bis(trimethylsilyl)amide (LiHMDS) is slowly introduced at low temperature (−78 °C) to deprotonate the amine and facilitate nucleophilic attack.
  • Reaction Conditions : The mixture is gradually warmed to room temperature and then heated to approximately 40 °C for 16 hours to ensure completion.
  • Workup : The reaction is quenched with water, and the product is isolated by standard extraction and purification techniques.

This method leverages the fluorine atom as a leaving group in the aromatic substitution, allowing the nucleophile to replace it efficiently, yielding the desired this compound.

One-Pot N-Perfluoroalkylation and Defluorination Approach

Recent advances in fluorinated amide synthesis include a radical N-perfluoroalkylation of nitrosoarenes, which can be adapted for the preparation of fluorinated amides such as this compound:

  • Starting Materials : Nitrosoarenes bearing the pyridine ring and perfluoroalkanesulfinates are used.
  • Reaction Mechanism : The process involves radical N-perfluoroalkylation to form labile N-perfluoroalkylated hydroxylamine intermediates.
  • Controllable Defluorination : By adding specific additives (e.g., zinc and hydrochloric acid), the N–O bond in the intermediate is cleaved, resulting in the formation of the amide.
  • Reaction Conditions : The reaction is typically conducted under mild temperatures (room temperature to 30 °C) with reaction times ranging from 6 to 48 hours depending on substrate and catalyst.
  • Catalysts and Additives : Transition metal catalysts such as nickel complexes (Ni(acac)2, Ni(PPh3)2Cl2) may be employed to facilitate the reaction. Quenching steps involve bases or acids to isolate the product as a salt or free amide.

This method offers a versatile and efficient route to synthesize fluorinated amides, including those with pyridine substituents, with good yields and functional group tolerance.

Reaction Conditions and Optimization

Step Conditions Notes
Nucleophilic substitution −78 °C to 40 °C, 16 h, argon atmosphere Use of LiHMDS base, tetrahydrofuran solvent
Radical N-perfluoroalkylation 20–30 °C, 6–48 h Nickel catalyst, perfluoroalkanesulfinates
Quenching Water with acid/base (e.g., HCl, NaOH) Converts intermediates to stable amide forms
Purification Extraction, recrystallization Yields typically range from 57% to 93%

Research Outcomes and Yields

  • The nucleophilic aromatic substitution method typically yields the fluorinated amide in moderate to high yields (50–90%), depending on the purity of starting materials and reaction scale.
  • The radical N-perfluoroalkylation followed by defluorination yields fluorinated amides with yields ranging from 57% to 93%, with the possibility of isolating related hydroxamic acids and thioamides under modified conditions.
  • Mechanistic studies suggest that the nitrogen lone pair and hyperconjugation effects facilitate the defluorination step, which is critical for the formation of the amide bond.

Mechanistic Insights

The radical N-perfluoroalkylation method involves the formation of an oxaziridine intermediate facilitated by the nitrogen lone pair, which undergoes reduction and hydrolysis to yield the amide. The presence of additives like zinc and hydrochloric acid is crucial for this transformation. Alternatively, nucleophilic aromatic substitution proceeds via direct displacement of the fluorine atom by the amide nucleophile under strong base conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Nucleophilic Aromatic Substitution 2-fluoropyridine derivatives, LiHMDS, nitrous amide −78 °C to 40 °C, 16 h, inert atmosphere 50–90 Straightforward, well-established Requires strong base, long reaction time
Radical N-Perfluoroalkylation Nitrosoarenes, perfluoroalkanesulfinates, Ni catalyst, Zn/HCl 20–30 °C, 6–48 h 57–93 One-pot, versatile, controllable defluorination Sensitive intermediates, requires careful control

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)nitrous amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of N-(5-fluoropyridin-2-yl)nitrous oxide.

    Reduction: Formation of N-(5-fluoropyridin-2-yl)amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-fluoropyridin-2-yl)nitrous amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)nitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The nitrous amide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinyl Amides with Halogen Substituents

Compounds with halogenated pyridinyl amides demonstrate how substituents affect physical properties:

  • 3-Fluoro-N-(6-methylpyridin-2-yl)-5-(pyridin-3-yl)-benzamide (37) : Melting point (mp) 189–190°C; molecular weight (MW) 309 g/mol ( ).
  • 5-(2-Methoxyphenyl)-N-(6-methylpyridin-2-yl)-nicotinamide Hydrobromide (45) : mp 229–232°C; MW 319 g/mol ( ).
  • N-(6-Methylpyridin-2-yl)-6-phenylnicotinamide Hydrochloride (46) : mp 230°C (decomposes); MW 289 g/mol ( ).

The fluorine atom in N-(5-fluoropyridin-2-yl)nitrous amide is expected to increase polarity and hydrogen-bonding capacity compared to non-fluorinated analogs like N-(6-methylpyridin-2-yl)-2,3′-bipyridine-5-carboxamide (47) (mp 260°C, ).

Nitrous Amide Derivatives

Nitrous amides in the evidence exhibit distinct structural and spectral features:

  • N-((5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylnitrous amide : MW 374.39 g/mol; characterized by GC-MS and NMR ( ).
  • N-(methyl-13C-d3)-N-(2-(pyridin-2-yl)ethyl)nitrous amide : MW 169.21 g/mol; used as a labeled impurity ( ).

The nitrous amide group in these compounds introduces unique NMR signals, such as downfield shifts for NH protons (~8–9 ppm in $ ^1H $ NMR) and distinct $ ^{13}C $ resonances for the NO₂ group (~150–160 ppm) ( ).

Fluorinated Pyridine Derivatives

Fluorine substitution enhances metabolic stability and lipophilicity:

  • N-(5-Fluoropyridin-2-yl)pivalamide : Catalog price $240/g; CAS 784155-54-0 ( ).
  • 5-Fluoro-N-methylpyridin-2-amine : MW 126.13 g/mol; used in pharmaceutical intermediates ( ).

Compared to non-fluorinated analogs like N-(6-methylpyridin-2-yl)-2,3′-bipyridine-5-carboxamide (47), fluorinated derivatives typically show higher melting points and improved bioavailability ( ).

Data Tables

Table 1: Physicochemical Properties of Pyridinyl Amides

Compound Name Molecular Formula MW (g/mol) mp (°C) Key $ ^1H $ NMR Shifts (δ, ppm) Reference
3-Fluoro-N-(6-methylpyridin-2-yl)-5-(pyridin-3-yl)-benzamide C₁₈H₁₄FN₃O 309 189–190 8.31–8.33 (d, J = 8.0 Hz)
N-(5-Fluoropyridin-2-yl)pivalamide C₁₀H₁₃FN₂O₂ 224.22 N/A N/A
N-(methyl-13C-d3)-N-(2-(pyridin-2-yl)ethyl)nitrous amide C₇¹³CH₈D₃N₃O 169.21 N/A N/A

Table 2: Comparison of Nitrous Amide Derivatives

Compound Name Molecular Formula MW (g/mol) Functional Groups Key Features
This compound C₅H₅FN₃O₂ 158.11* -NH-NO₂, 5-F-pyridine Hypothetical; inferred from analogs
N-((5-(2-Fluorophenyl)-...)-nitrous amide C₁₇H₁₅FN₄O₃S 374.39 -NH-NO₂, sulfonyl, pyrrole GC-MS, NMR validated ( )

*Calculated based on molecular formula.

Biological Activity

N-(5-fluoropyridin-2-yl)nitrous amide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a fluorine atom and a nitrous amide functional group. The presence of these functional groups may enhance its reactivity and biological activity compared to non-fluorinated analogs. The structure can be depicted as follows:

  • Pyridine Ring : A six-membered aromatic heterocycle containing one nitrogen atom.
  • Nitrous Amide Group : Characterized by a nitrogen atom bonded to an oxygen atom via a nitroso group.

Synthesis Methods

Various synthetic routes have been reported for the preparation of this compound. These methods typically involve the introduction of the nitrous amide group onto the pyridine ring through electrophilic substitution reactions or other organic synthesis techniques.

Antitumor Activity

Research indicates that compounds with similar structures exhibit potent antitumor activity. For instance, derivatives of pyridine have been tested against L1210 mouse leukemia cells, showing significant growth inhibition with IC50 values in the nanomolar range . This suggests that this compound may also possess similar antitumor properties.

Antibacterial Activity

Fluorinated compounds often demonstrate enhanced antibacterial properties. A study on various fluorinated pyridine derivatives revealed that the introduction of fluorine significantly improved antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve increased drug binding affinity due to altered electron density in the pyridine ring.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The following table summarizes some related compounds and their biological activities:

Compound NameStructure/Key FeaturesNotable Properties
N-(pyridin-2-yl)nitrous amidePyridine without fluorinePotentially similar biological activity
5-Fluoro-N-methylpyridin-2-amideMethylated pyridine derivativeIncreased lipophilicity; improved bioactivity
4-Fluoro-N-(pyridin-3-yl)acetamideAcetamide derivativeDifferent pharmacological profile

The presence of both the nitrous group and fluorine in this compound is expected to enhance its reactivity and biological effectiveness compared to non-fluorinated analogs.

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that fluorinated compounds showed significant inhibition of cell proliferation in L1210 leukemia cells, indicating potential use in cancer therapies .
  • Antibacterial Studies : Research on related pyridine derivatives showed that compounds with fluorine substitutions exhibited improved antibacterial activities against various pathogens, suggesting that this compound could be explored further for its antibacterial properties .
  • Mechanistic Insights : Molecular docking studies have indicated strong interactions between pyridine derivatives and target proteins involved in bacterial resistance, highlighting the potential for developing new antibiotics based on this compound .

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